1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one
Description
1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one is an organic compound that features a phenyl group attached to a piperazine ring, which is further connected to a butenone structure
Properties
CAS No. |
76691-02-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-1-phenyl-3-(4-phenylpiperazin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C20H22N2O/c1-17(16-20(23)18-8-4-2-5-9-18)21-12-14-22(15-13-21)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3/b17-16+ |
InChI Key |
HIMJUQMFVZLMMI-WUKNDPDISA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one typically involves the reaction of 1-phenyl-2-buten-1-one with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenyl-1-piperazinyl)-2-propanol
- 1-phenyl-3-(1-piperazinyl)-1H-indazoles
- 1-(1-Naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol
Uniqueness
1-Phenyl-3-(4-phenyl-1-piperazinyl)-2-buten-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
